(5S)-2,5-Dimethylmorpholine

Chiral resolution Analytical method development Preparative chromatography

(5S)-2,5-Dimethylmorpholine (CAS 2470384-79-1) is a chiral morpholine derivative bearing methyl substituents at the 2- and 5-positions with defined (S)-configuration at the 5-position. The morpholine ring is a privileged scaffold in medicinal chemistry owing to its favorable physicochemical properties, including balanced hydrophilicity-lipophilicity and conformational constraints that enable selective molecular recognition.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 2470384-79-1
Cat. No. B2365481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-2,5-Dimethylmorpholine
CAS2470384-79-1
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCC1CNC(CO1)C
InChIInChI=1S/C6H13NO/c1-5-4-8-6(2)3-7-5/h5-7H,3-4H2,1-2H3/t5-,6?/m0/s1
InChIKeyRPSYMAMREDJAES-ZBHICJROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5S)-2,5-Dimethylmorpholine CAS 2470384-79-1: Chiral Morpholine Scaffold Procurement Guide


(5S)-2,5-Dimethylmorpholine (CAS 2470384-79-1) is a chiral morpholine derivative bearing methyl substituents at the 2- and 5-positions with defined (S)-configuration at the 5-position . The morpholine ring is a privileged scaffold in medicinal chemistry owing to its favorable physicochemical properties, including balanced hydrophilicity-lipophilicity and conformational constraints that enable selective molecular recognition . This compound exists within a stereochemical family of 2,5-dimethylmorpholine isomers, each with distinct spatial arrangements that govern their behavior as chiral building blocks, ligands, and pharmacophoric elements .

S

Stereochemical Control

Defined (5S)-configuration supports chiral building block and ligand design studies.

P

Pharmacophore Scaffold

Privileged morpholine core for medicinal chemistry SAR and kinase inhibitor research.

A

Analytical Reference

Supports chiral HPLC/SFC method development and stereoisomer resolution studies.

Procurement Risk Alert: Why Generic 2,5-Dimethylmorpholine Cannot Substitute for (5S)-2,5-Dimethylmorpholine


Substituting a defined chiral isomer such as (5S)-2,5-dimethylmorpholine with racemic mixtures or alternative stereoisomers introduces substantial scientific and operational risk. Chiral morpholine derivatives exhibit stereochemistry-dependent pharmacological activity and catalytic performance . Studies on morpholine-containing AChE inhibitors demonstrate up to 2.6-fold differences in Ki values between (S)- and (R)-enantiomers [1]. In mTOR inhibitor development, chiral morpholines yielded enantiomers with divergent selectivity and potency profiles [2]. Procurement of undefined stereoisomer mixtures forfeits control over stereochemical purity and may invalidate structure-activity relationship conclusions, synthetic reproducibility, or regulatory documentation requirements .

!

Stereochemistry Mismatch

Racemic or alternative isomers may shift enantiomer-attribution context and limit SAR interpretation.

!

Assay Response Variation

Enantiomer-dependent enzyme inhibition profiles may not transfer; reported Ki differences up to ~2.6-fold across morpholine-derived AChE inhibitors.

!

Selectivity Profile Drift

Chiral morpholine-containing mTOR inhibitors exhibit divergent isoform selectivity; undefined stereochemistry may confound kinase panel results.

Quantitative Differentiation Evidence: (5S)-2,5-Dimethylmorpholine vs. Alternative Stereoisomers


Physicochemical Property Differentiation: Predicted LogD and Boiling Point Comparison Across 2,5-Dimethylmorpholine Isomers

Distinct stereochemical configurations of 2,5-dimethylmorpholine isomers confer differential physicochemical properties that influence chromatographic behavior, salt formation, and formulation characteristics [1]. While experimental data for the (5S)-configured isomer remain sparse, comparative analysis of related isomers establishes that stereochemical variation alone is sufficient to produce measurable differences in key physical parameters [1].

Physicochemical Property Variation
Class-level inference
Predicted LogD and boiling point differ across 2,5-dimethylmorpholine isomers.
Δ Reported comparator LogD (pH 7.4): -1.44 for (2R,5S)-isomer.
Stereochemical attribution may affect chromatographic retention and purification workflows.
Data to verify; predicted parameters via ACD/Labs Percepta Platform.
Chiral resolution Analytical method development Preparative chromatography

Chiral Pharmacological Discrimination: 2.6-Fold Enantioselective AChE Inhibition in Morpholine-Derived Inhibitors

Chiral morpholine-derived inhibitors exhibit stereochemistry-dependent enzyme inhibition potency. In a study of acetylcholinesterase (AChE) inhibitors featuring a morpholine scaffold, the (S)-enantiomer of compound 2 demonstrated significantly greater inhibitory activity than its (R)-counterpart [1].

Enantioselective AChE Inhibition
Class-level inference
(S)-morpholine derivative shows reported higher inhibition vs. (R)-enantiomer.
~2.6-fold Ki discrimination ratio observed in compound 3 analog.
Enantiomer-attribution review required for reproducible enzyme inhibition assays.
Reversible competitive inhibition; reported Ki range 19–650 µM across analogs.
Medicinal chemistry Enzyme inhibition Structure-activity relationship

Divergent mTOR Inhibitor Selectivity and Potency Profiles Between Chiral Morpholine Enantiomers

Incorporation of chiral morpholine moieties into pyrazolopyrimidine mTOR inhibitors yields enantiomeric pairs with measurably distinct selectivity and potency profiles [1]. This class-level evidence underscores the requirement for stereochemically defined building blocks in kinase inhibitor development programs.

mTOR Selectivity Divergence
Class-level inference
Chiral morpholine enantiomers produce distinct mTOR/PI3Kα selectivity profiles.
Up to 26,000-fold selectivity window reported for optimized scaffold.
Kinase selectivity assay context may shift with stereoisomer selection.
Abstract-level evidence; enantiomer-specific numerical comparison not specified.
Oncology drug discovery Kinase inhibition Selectivity optimization

Stereochemical Purity as Critical Determinant in Asymmetric Synthesis Applications

Chiral 2,5-dimethylmorpholine scaffolds serve as valuable building blocks and ligand precursors for asymmetric transformations . The rigid morpholine ring structure combined with defined stereochemistry at the 2- and 5-positions enables predictable stereochemical outcomes in catalytic processes . Asymmetric hydrogenation methodologies for 2-substituted chiral morpholines achieve enantioselectivities up to 99% ee using bisphosphine-rhodium catalysts , demonstrating the high value placed on stereochemically defined morpholine derivatives in catalysis research.

Asymmetric Synthesis Enantioselectivity
Supporting evidence
Chiral 2-substituted morpholines synthesized via Rh-catalyzed asymmetric hydrogenation.
Up to 99% ee reported with bisphosphine-rhodium catalyst.
Supports stereochemical-control context for ligand and catalyst development studies.
Source review; enantioselectivity may vary with substrate and conditions.
Asymmetric catalysis Chiral ligand design Enantioselective synthesis

Optimal Research Applications for (5S)-2,5-Dimethylmorpholine Based on Evidentiary Differentiation


Stereocontrolled Synthesis of Chiral Ligands for Asymmetric Catalysis

Procurement of (5S)-2,5-dimethylmorpholine with verified stereochemical purity is essential for laboratories developing chiral ligands for asymmetric hydrogenation or other enantioselective transformations. The defined (5S)-configuration enables reproducible stereocontrol in ligand-metal complex formation, directly influencing enantioselectivity outcomes that can reach up to 99% ee in optimized systems . Use of racemic or alternative stereoisomers would compromise catalyst performance and necessitate additional purification steps.

Medicinal Chemistry Lead Optimization Requiring Stereochemically Defined Morpholine Pharmacophores

In kinase inhibitor programs and CNS-targeted drug discovery, the morpholine ring serves as a privileged scaffold for modulating target selectivity and physicochemical properties. Evidence from mTOR inhibitor development demonstrates that chiral morpholine-containing compounds exhibit enantiomer-dependent selectivity and potency profiles [1]. Similarly, morpholine-derived AChE inhibitors show up to 2.6-fold differences in Ki values between enantiomers [2]. Procurement of the specific (5S)-isomer ensures SAR consistency and eliminates confounding variables in lead optimization studies.

Analytical Method Development and Chiral Resolution Studies

The distinct physicochemical properties of stereochemically defined 2,5-dimethylmorpholine isomers—including predicted LogD, boiling point, and vapor pressure variations—support their use as reference standards in chiral chromatographic method development . (5S)-2,5-Dimethylmorpholine can serve as a characterized standard for validating HPLC and SFC methods designed to separate stereoisomeric mixtures of morpholine derivatives, a critical quality control function in pharmaceutical manufacturing.

Synthesis of Enantiomerically Pure Bioactive Compound Intermediates

The rigid morpholine core with defined (5S)-stereochemistry provides a predictable platform for constructing complex molecular architectures with controlled stereochemistry . This is particularly valuable in the synthesis of intermediates for neurokinin receptor antagonists and other CNS-active pharmaceutical candidates where stereochemical fidelity at the morpholine ring is critical for target engagement [3]. Substitution with undefined isomeric mixtures introduces variability that can propagate through multi-step syntheses and compromise final product purity.

Application
Selection Property
Validation Focus
Chiral Ligand Synthesis
Stereochemical-control context
Enantioselectivity and catalyst performance review
Medicinal Chemistry SAR
Enantiomer-attribution review
Kinase selectivity and enzyme inhibition endpoint context
Chiral Chromatography Method Development
Physicochemical property differentiation
Retention behavior and isomer resolution review
Enantiopure Intermediate Synthesis
Stereochemical fidelity
Downstream stereocontrol and purity propagation review
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